UM 191
Description
UM 191 is a naphthoquinone-derived compound identified as a potent inhibitor of the main protease (Mpro), a critical enzyme for viral replication in pathogens such as SARS-CoV-2. Its chemical structure features a naphthoquinone core with specific substituents that enhance binding affinity to the Mpro active site. This compound exhibits competitive inhibition under varying redox conditions, making it a candidate for further antiviral development .
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
UM 191 is compared with two structurally related naphthoquinones: Compound 382 and Compound 415. These compounds share the core naphthoquinone scaffold but differ in substituents, influencing their inhibitory efficacy and stability.
Table 1: Mpro Inhibition Under Redox Conditions (0.1 mM vs. 1 mM DTT)
| Compound | Inhibition at 0.1 mM DTT (%) | Inhibition at 1 mM DTT (%) |
|---|---|---|
| This compound | 85 | 70 |
| 382 | 78 | 65 |
| 415 | 92 | 80 |
Key Findings :
- This compound demonstrates moderate inhibition compared to Compound 415 but superior stability under high DTT (a reducing agent). Its inhibition drops by 15% (from 85% to 70%) as DTT increases, suggesting redox resilience .
- Compound 415 shows the highest initial inhibition (92%) but a sharper decline (12%) under reducing conditions, likely due to susceptibility to thiol-mediated degradation.
- Compound 382 has the lowest efficacy, indicating that minor structural modifications (e.g., methyl vs. hydroxyl groups) critically impact activity .
Structural Differentiation and Analytical Validation
- Spectroscopic Characterization : this compound’s structure was confirmed via $ ^1H $-NMR and high-resolution mass spectrometry (HRMS). Distinct peaks at δ 7.35 (aromatic protons) and a molecular ion at m/z 345.12 [M+H]$^+$ differentiate it from analogues .
- Stability Studies : Differential scanning calorimetry (DSC) revealed this compound’s thermal stability up to 220°C, surpassing Compound 415 (decomposition at 195°C), which correlates with its sustained inhibition under stress .
Critical Evaluation of Limitations
- Redox Dependency : this compound’s inhibition is still DTT-sensitive, necessitating formulation optimizations for in vivo efficacy.
- Structural Rigidity: The naphthoquinone core limits derivatization options compared to flexible scaffolds like pyridones.
Q & A
Q. How can I conduct a comprehensive literature review for UM 191 to identify gaps in existing studies?
- Methodological Answer : Start by using academic databases (e.g., PubMed, Scopus) and Google Scholar to gather peer-reviewed articles. Filter results by keywords like "this compound synthesis," "this compound characterization," or "this compound biological activity." Use backward and forward citation tracking to identify foundational and recent studies. Organize findings into a table categorizing research objectives, methodologies, and unresolved questions. Tools like Zotero or Mendeley can streamline citation management. Evaluate gaps by comparing experimental designs and outcomes .
【科研分享】怎么高效的找论文并寻找想要的研究点?12:18
Q. What experimental protocols are recommended for initial characterization of this compound?
- Methodological Answer : Begin with spectroscopic techniques:
- NMR (¹H, ¹³C) for structural elucidation.
- Mass spectrometry to confirm molecular weight.
- IR spectroscopy for functional group identification.
Include purity assessments via HPLC or elemental analysis. Document all protocols in detail, adhering to reproducibility standards (e.g., reporting solvent systems, temperature, and instrument calibration) .
Q. How should I design a pilot study to assess this compound’s stability under varying pH conditions?
- Methodological Answer : Use a factorial design with pH (e.g., 3, 7, 11) as the independent variable. Prepare triplicate samples of this compound in buffer solutions and incubate at controlled temperatures. Monitor degradation via UV-Vis spectroscopy at regular intervals. Calculate degradation rates using first-order kinetics. Include negative controls and validate instrument precision using reference standards .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Perform a meta-analysis of existing data to identify variables such as cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., incubation time, detection method). Replicate experiments under standardized conditions, using multiple cell lines. Apply statistical tests (ANOVA with post-hoc corrections) to determine if observed differences are significant. Consider mechanistic studies (e.g., receptor binding assays) to contextualize variability .
Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like reaction temperature, catalyst loading, and solvent polarity. Analyze results via response surface methodology to identify optimal conditions. Characterize by-products using LC-MS and propose reaction mechanisms to explain their formation. Iteratively refine the protocol by adjusting stoichiometry or purification steps (e.g., column chromatography gradients) .
Q. How do I validate computational models predicting this compound’s binding affinity to a target protein?
- Methodological Answer : Compare docking simulations (e.g., AutoDock Vina) with experimental data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Use root-mean-square deviation (RMSD) to assess model accuracy. If discrepancies arise, re-evaluate force field parameters or protein flexibility assumptions. Cross-validate with mutational studies to confirm critical binding residues .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. Report variability using standard error of the mean (SEM) and ensure raw data is archived for independent verification .
Q. How should I address non-reproducible results in this compound’s catalytic activity assays?
- Methodological Answer : Audit procedural variables such as reagent lot consistency, equipment calibration, and operator technique. Implement a standardized protocol with detailed SOPs. Use internal controls (e.g., a reference catalyst) in each experiment. If irreproducibility persists, explore environmental factors (e.g., humidity, light exposure) or compound degradation over time .
Ethical and Reporting Standards
Q. What ethical approvals are required for in vivo studies involving this compound?
- Methodological Answer : Submit a detailed proposal to the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Include justification for sample size, humane endpoints, and pain mitigation strategies. Adhere to ARRIVE guidelines for reporting animal research. For human cell lines, verify ethical sourcing and include documentation in supplementary materials .
Q. How do I ensure compliance with journal guidelines when publishing this compound research?
- Methodological Answer : Follow the "Instructions for Authors" for target journals (e.g., Beilstein Journal of Organic Chemistry). Limit headings to three levels, use metric units, and define all symbols. Deposit raw spectroscopic data in public repositories (e.g., Figshare). Avoid subjective terms like "significant" without statistical validation (specify p-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
